M4AB HCl shares structural similarities with various biologically active molecules. The presence of an amine group and an ester group suggests potential applications as a precursor molecule for the synthesis of more complex molecules with desired pharmacological properties. Researchers might investigate if M4AB HCl can be converted into compounds with specific therapeutic targets.
M4AB HCl is structurally related to Methyl 4-(aminomethyl)benzoate hydrochloride (M4AMBH HCl). M4AMBH HCl has been studied for its potential role in inhibiting enzymes involved in certain neurological disorders PubChem: ). Research on M4AB HCl could involve investigating if it exhibits similar properties or if modifications can lead to improved activity.
Methyl 4-aminobenzoate hydrochloride, with the chemical formula CHClNO and a molecular weight of approximately 187.62 g/mol, is a hydrochloride salt derived from methyl 4-aminobenzoate. This compound appears as white to beige crystals or crystalline powder and is soluble in water, alcohol, and ether. It has a melting point of around 208 °C and a boiling point of 299.2 °C at standard atmospheric pressure . Methyl 4-aminobenzoate hydrochloride is known for its potential applications in organic synthesis and biological research.
The compound also undergoes hydrolysis under acidic or basic conditions, breaking down into methyl 4-aminobenzoate and hydrochloric acid .
Methyl 4-aminobenzoate hydrochloride exhibits various biological activities, including:
Research indicates that it may also have applications in dermatological formulations due to its skin penetration capabilities .
Several methods exist for synthesizing methyl 4-aminobenzoate hydrochloride:
Methyl 4-aminobenzoate hydrochloride has several applications:
Methyl 4-aminobenzoate hydrochloride shares similarities with several related compounds, each having unique properties:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl 4-aminobenzoate | CHNO | Non-hydrochloride form; used primarily in organic synthesis. |
| Benzocaine | CHNO | Local anesthetic; widely used in topical applications. |
| Para-Aminobenzoic Acid | CHNO | Known as PABA; used as a sunscreen agent and in the synthesis of dyes. |
| Ethyl p-Aminobenzoate | CHNO | Similar structure but with ethyl group; used in similar applications. |
Methyl 4-aminobenzoate hydrochloride is unique due to its specific hydrochloride salt form, which enhances its solubility and potential bioavailability compared to its non-salt counterparts .
The synthesis of methyl 4-aminobenzoate serves as the foundational step in producing its hydrochloride salt, employing Fischer esterification as the primary methodology [6]. The acid-catalyzed methanolysis of 4-aminobenzoic acid represents a well-established synthetic route that proceeds through a nucleophilic acyl substitution mechanism [23]. The reaction involves the treatment of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst to yield the corresponding methyl ester [3].
The Fischer esterification mechanism proceeds through six distinct steps, characterized by the acronym Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation [23] [25]. Initial protonation of the carbonyl oxygen by the acid catalyst enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by methanol [6]. The reaction proceeds through a tetrahedral intermediate, followed by proton transfer and subsequent elimination of water to yield the protonated ester product [25].
A typical synthetic procedure involves dissolving 4-aminobenzoic acid in methanol, followed by dropwise addition of concentrated sulfuric acid as the catalyst [3]. The reaction mixture is heated to reflux for approximately 6 hours, with progress monitored using thin-layer chromatography [3]. Upon completion, the solvent is removed under reduced pressure, and the crude product is dissolved in ethyl acetate for subsequent purification [3].
Research findings demonstrate that this methodology consistently achieves yields of 87% when employing concentrated sulfuric acid as the catalyst [3]. The reaction conditions typically involve a molar ratio of 39.5 millimoles of 4-aminobenzoic acid to 30 milliliters of methanol, with 5 milliliters of concentrated sulfuric acid serving as the catalyst [3].
| Reaction Parameter | Optimized Value | Yield (%) |
|---|---|---|
| 4-Aminobenzoic Acid | 39.5 mmol | 87 |
| Methanol Volume | 30 mL | 87 |
| Sulfuric Acid Volume | 5 mL | 87 |
| Reaction Time | 6 hours | 87 |
| Temperature | Reflux | 87 |
The optimization of reaction conditions for methyl 4-aminobenzoate synthesis involves systematic evaluation of catalyst selection, solvent effects, and temperature parameters [19] [20]. Catalyst selection plays a crucial role in determining both reaction rate and final yield, with various acid catalysts demonstrating distinct performance characteristics [26].
Sulfuric acid emerges as the most effective catalyst for this esterification reaction, consistently providing high reaction rates and excellent yields [7] [26]. Comparative studies indicate that sulfuric acid outperforms other acid catalysts, including hydrochloric acid and para-toluenesulfonic acid, in terms of both catalytic efficiency and product purity [20]. The optimal catalyst loading typically ranges from 5 to 10 mole percent relative to the carboxylic acid substrate [19].
Temperature optimization studies reveal that the reaction proceeds most efficiently at reflux conditions, corresponding to approximately 65 degrees Celsius for methanol [26]. Lower temperatures result in significantly reduced reaction rates, while temperatures exceeding reflux conditions may lead to increased side reactions and decreased selectivity [26]. Research demonstrates that maintaining reaction temperatures between 50 and 100 degrees Celsius provides the optimal balance between reaction rate and product quality [26].
Solvent selection significantly impacts both reaction kinetics and product isolation [22]. Methanol serves dual roles as both reactant and solvent, necessitating its use in large excess to drive the equilibrium toward ester formation [6]. Studies comparing various alcoholic solvents demonstrate that methanol provides superior results compared to ethanol or higher alcohols in terms of reaction rate and yield [20].
| Catalyst Type | Loading (mol%) | Temperature (°C) | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Sulfuric Acid | 5-10 | 65 (reflux) | 87-95 | 6 hours |
| Hydrochloric Acid | 5-10 | 65 (reflux) | 75-85 | 8 hours |
| para-Toluenesulfonic Acid | 5-10 | 65 (reflux) | 80-88 | 7 hours |
The equilibrium nature of Fischer esterification necessitates strategies for water removal to achieve high conversions [24]. Azeotropic distillation using Dean-Stark apparatus or molecular sieves can effectively remove water as it forms, driving the reaction toward completion [9]. Research indicates that water removal techniques can increase yields by 10-15 percentage points compared to standard conditions [24].
The conversion of methyl 4-aminobenzoate to its hydrochloride salt represents a critical step in pharmaceutical manufacturing, providing enhanced stability and improved physicochemical properties [10]. The hydrochloride salt formation proceeds through acid-base neutralization, wherein the basic amino group of methyl 4-aminobenzoate reacts with hydrochloric acid to form the corresponding ammonium chloride salt [34].
The synthesis typically involves dissolving methyl 4-aminobenzoate in an appropriate organic solvent, followed by controlled addition of hydrochloric acid solution [34]. Research demonstrates that anhydrous dichloromethane serves as an excellent solvent for this transformation, providing clean salt formation with minimal side reactions [34]. The reaction proceeds quantitatively at room temperature, with complete conversion typically achieved within 30 minutes [34].
A standardized procedure involves dissolving methyl 4-aminobenzoate in anhydrous dichloromethane under argon atmosphere, followed by dropwise addition of 2 molar hydrochloric acid in diethyl ether [34]. The resulting hydrochloride salt precipitates as a light-colored solid, which can be isolated by filtration and washed with anhydrous dichloromethane to remove unreacted starting material [34].
Crystallization conditions significantly influence the physical properties and purity of the hydrochloride salt [31]. The salt typically crystallizes as white to almost white powder or crystalline material with a melting point of approximately 238 degrees Celsius with decomposition [10]. Crystal morphology can be controlled through careful selection of crystallization solvents and cooling rates [31].
| Crystallization Parameter | Optimized Condition | Result |
|---|---|---|
| Solvent System | Dichloromethane/Ether | High purity crystals |
| Temperature | Room temperature | Complete precipitation |
| Reaction Time | 30 minutes | Quantitative conversion |
| Washing Solvent | Anhydrous dichloromethane | Removal of impurities |
| Final Product Form | White crystalline powder | >98% purity |
Purification of methyl 4-aminobenzoate and its hydrochloride salt employs multiple complementary techniques to achieve pharmaceutical-grade purity [11] [12]. Recrystallization represents the primary purification method for both the free base and hydrochloride salt, offering superior purification efficiency compared to chromatographic methods for crystalline compounds [11].
Recrystallization of methyl 4-aminobenzoate typically utilizes ethanol or methanol as the recrystallization solvent [13]. The compound demonstrates good solubility in hot alcoholic solvents and limited solubility at reduced temperatures, providing an excellent basis for recrystallization [27] [29]. The optimal recrystallization procedure involves dissolving the crude product in the minimum volume of hot solvent, followed by slow cooling to room temperature and subsequent cooling to 0-5 degrees Celsius [13].
Solvent selection for recrystallization depends on the specific impurity profile and desired crystal characteristics [11]. For methyl 4-aminobenzoate, ethanol provides excellent discrimination between the desired product and common impurities, including unreacted starting material and methylation byproducts [12]. The recrystallization process typically achieves purities exceeding 98% as determined by high-performance liquid chromatography [12].
Column chromatography serves as a complementary purification technique, particularly useful for removing closely related impurities that co-crystallize with the desired product [12]. Silica gel chromatography using hexane/ethyl acetate gradients effectively separates methyl 4-aminobenzoate from structural analogs and synthetic byproducts [12]. Typical elution conditions employ initial hexane/ethyl acetate ratios of 70:30, gradually increasing to 50:50 to achieve optimal separation [12].
| Purification Method | Solvent System | Purity Achieved | Recovery Yield |
|---|---|---|---|
| Recrystallization | Ethanol | >98% (HPLC) | 85-90% |
| Recrystallization | Methanol | >97% (HPLC) | 80-85% |
| Column Chromatography | Hexane/EtOAc (70:30 to 50:50) | >99% (HPLC) | 75-80% |
| Combined Methods | Sequential application | >99.5% (HPLC) | 70-75% |
The hydrochloride salt requires specialized purification protocols due to its ionic nature and hygroscopic properties [31]. Recrystallization from ethanol-water mixtures provides optimal results, with careful pH control essential to prevent decomposition [31]. The purification process typically involves dissolution in hot ethanol, followed by controlled addition of water to achieve the optimal recrystallization medium [31].
Large-scale production of methyl 4-aminobenzoate hydrochloride presents numerous challenges related to yield optimization, process efficiency, and economic viability [16] [18]. Yield enhancement strategies focus on maximizing conversion efficiency while minimizing waste generation and production costs [24].
Continuous flow processing emerges as a promising approach for yield enhancement, offering improved heat and mass transfer compared to traditional batch processes [15]. Research demonstrates that microreactor technology can achieve conversion rates exceeding 90% for methyl 4-aminobenzoate synthesis, representing significant improvements over conventional batch methods [15]. The enhanced performance results from improved temperature control and reduced residence time variations inherent in microreactor systems [15].
Water removal strategies play a crucial role in driving esterification reactions to completion [24]. Dean-Stark apparatus and molecular sieve technologies enable continuous water removal during reaction, effectively shifting equilibrium toward product formation [24]. Studies indicate that efficient water removal can increase yields by 10-15 percentage points compared to standard batch conditions [24].
Process optimization through statistical design of experiments enables systematic identification of optimal reaction conditions [19]. Response surface methodology has proven particularly effective for optimizing multiple variables simultaneously, including temperature, catalyst loading, and reaction time [19]. This approach typically achieves 5-10% yield improvements compared to traditional one-factor-at-a-time optimization [19].
Catalyst recycling and regeneration strategies contribute significantly to process economics while maintaining high yields [17]. Immobilized acid catalysts offer advantages in terms of separation and reuse, though careful optimization is required to maintain catalytic activity over multiple cycles [17]. Research indicates that properly designed catalyst recycling systems can maintain 95% of initial activity after ten reaction cycles [17].
| Yield Enhancement Strategy | Implementation | Yield Improvement | Cost Impact |
|---|---|---|---|
| Continuous Flow Processing | Microreactor systems | 10-15% increase | Moderate capital investment |
| Water Removal | Dean-Stark apparatus | 10-15% increase | Low capital investment |
| Statistical Optimization | Design of experiments | 5-10% increase | Minimal additional cost |
| Catalyst Recycling | Immobilized catalysts | Maintained high yields | Reduced operating costs |
Raw material selection significantly impacts the overall economics of methyl 4-aminobenzoate hydrochloride production, with cost-effectiveness requiring careful evaluation of material costs, availability, and processing requirements [16] [18]. The primary raw materials include 4-aminobenzoic acid, methanol, and hydrochloric acid, each presenting distinct cost considerations and supply chain challenges [16].
4-Aminobenzoic acid represents the most expensive raw material in the synthesis, accounting for approximately 60-70% of total material costs [18]. Alternative synthetic routes starting from less expensive precursors have been investigated, though most require additional processing steps that offset potential savings [4]. Para-nitrobenzoic acid reduction offers a potential cost advantage, particularly when integrated with existing nitro compound manufacturing facilities [4].
Methanol selection involves balancing cost considerations with purity requirements [16]. Technical-grade methanol typically provides adequate performance for industrial synthesis, offering significant cost savings compared to analytical-grade material [16]. However, water content must be carefully controlled to prevent adverse effects on esterification efficiency [16]. Research indicates that methanol with water content below 0.1% provides optimal performance while maintaining cost-effectiveness [16].
Catalyst selection presents trade-offs between initial cost and process efficiency [16]. Sulfuric acid offers excellent catalytic performance at relatively low cost, making it the preferred choice for large-scale production [20]. Alternative catalysts such as para-toluenesulfonic acid provide improved selectivity but at significantly higher cost, limiting their application to specialized high-value products [20].
Solvent recovery and recycling systems play crucial roles in overall process economics [17]. Methanol recovery through distillation typically achieves 95-98% recovery rates, significantly reducing raw material consumption [17]. The recovered methanol meets quality specifications for recycle, though periodic purification may be required to remove accumulated impurities [17].
| Raw Material | Cost Contribution | Quality Requirements | Cost Optimization Strategy |
|---|---|---|---|
| 4-Aminobenzoic Acid | 60-70% | >98% purity | Alternative synthetic routes |
| Methanol | 15-20% | <0.1% water | Technical grade with recovery |
| Sulfuric Acid | 5-10% | Concentrated grade | Bulk purchasing agreements |
| Hydrochloric Acid | 5-10% | Anhydrous preferred | In-situ generation options |
Supply chain considerations include geographic availability, transportation costs, and inventory management [18]. Long-term supply agreements with multiple suppliers help ensure consistent availability while providing cost stability [18]. Strategic inventory management balances carrying costs against supply security, typically maintaining 30-60 days of raw material inventory [18].